

# The Tri-Complex Mechanism: A Novel Approach to Inhibit the RAS Pathway

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on Revolution Medicines' RAS(ON) Pathway Inhibitors

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel class of RAS pathway inhibitors developed by Revolution Medicines. These compounds employ a unique tri-complex mechanism to target the active, GTP-bound state of RAS (RAS(ON)), a central driver in numerous human cancers. This document details the mechanism of action, preclinical and clinical data, and key experimental methodologies for the lead compounds in this class: RMC-6236 (a pan-RAS inhibitor), RMC-6291 (a KRAS G12C selective inhibitor), and RMC-9805 (a KRAS G12D selective inhibitor).

## Introduction: Targeting the "Undruggable" RAS

The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers. For decades, direct inhibition of RAS has been a formidable challenge in oncology drug development. The high affinity of RAS for GTP and the lack of well-defined binding pockets have rendered it an "undruggable" target.

Revolution Medicines has pioneered an innovative approach that circumvents these challenges. Their inhibitors function as molecular glues, forming a stable ternary complex with



an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS (RAS(ON)). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]

# **The Tri-Complex Mechanism of Action**

The core of this novel inhibitory strategy is the formation of a high-affinity tri-complex. The small molecule inhibitor first binds to CypA, creating a new composite surface. This binary complex then specifically recognizes and binds to the Switch I and II regions of RAS in its active, GTP-bound conformation. This results in a stable tri-complex that effectively sequesters RAS(ON) and prevents its engagement with downstream signaling proteins such as RAF, PI3K, and RAL-GDS.[2]





Click to download full resolution via product page

Figure 1: Mechanism of Tri-Complex RAS(ON) Inhibition.

## **Quantitative Preclinical Data**

The preclinical efficacy of Revolution Medicines' RAS(ON) inhibitors has been demonstrated across a range of in vitro and in vivo models. The following tables summarize key quantitative data for RMC-6236, RMC-6291, and RMC-9805.



Table 1: In Vitro Cellular Activity (IC50/EC50)

| Compound                         | Target                | Cell Line                  | Assay                      | IC50/EC50<br>(nM) | Reference |
|----------------------------------|-----------------------|----------------------------|----------------------------|-------------------|-----------|
| RMC-6236                         | Pan-RAS               | AsPC-1<br>(KRAS<br>G12D)   | Cell Viability<br>(5 days) | 1,000-10,000      | [3]       |
| HPAC (KRAS<br>G12D)              | Cell Growth           | 1.2                        | [4]                        |                   |           |
| Capan-2<br>(KRAS<br>G12V)        | Cell Growth           | 1.4                        | [4]                        | _                 |           |
| Multiple<br>KRAS mutant<br>lines | Cell<br>Proliferation | 3.996 - 24.34              | [5]                        |                   |           |
| RMC-6291                         | KRAS G12C             | NCI-H358<br>(KRAS<br>G12C) | Cell<br>Proliferation      | -                 | [6]       |
| RMC-9805                         | KRAS G12D             | AsPC-1<br>(KRAS<br>G12D)   | pERK<br>Inhibition         | 23                | [7]       |
| AsPC-1<br>(KRAS<br>G12D)         | Cell Growth           | 17                         | [7]                        |                   |           |

**Table 2: In Vivo Efficacy in Xenograft Models** 



| Compound                                      | Tumor Model                               | Dosing                      | Outcome                                                             | Reference |
|-----------------------------------------------|-------------------------------------------|-----------------------------|---------------------------------------------------------------------|-----------|
| RMC-6236                                      | Capan-2 (KRAS<br>G12V) PDAC<br>Xenograft  | 25 mg/kg, PO,<br>QD         | Tumor<br>Regression                                                 | [4]       |
| NCI-H441<br>(KRAS G12V)<br>NSCLC<br>Xenograft | 25 mg/kg, PO,<br>QD                       | Tumor<br>Regression         | [4]                                                                 |           |
| HPAC (KRAS<br>G12D) PDAC<br>Xenograft         | 25 mg/kg, PO,<br>QD                       | Tumor<br>Regression         | [4]                                                                 |           |
| RMC-6291                                      | KRAS G12C<br>NSCLC<br>Xenograft<br>Models | 100 or 200<br>mg/kg, PO, QD | Improved response rate, depth, and durability vs. adagrasib         | [6][8]    |
| RMC-9805                                      | KRAS G12D PDAC & NSCLC Xenograft Models   | -                           | Objective<br>responses in 7 of<br>9 PDAC and 6 of<br>9 NSCLC models | [9]       |

## **Clinical Data**

Clinical trials have demonstrated the promising anti-tumor activity and manageable safety profiles of these novel RAS(ON) inhibitors.

Table 3: Clinical Efficacy of RMC-6236 (Phase 1)

| Indication | KRAS<br>Mutation | Dosing           | ORR | DCR | Reference |
|------------|------------------|------------------|-----|-----|-----------|
| NSCLC      | G12X             | ≥80 mg/day       | 38% | 86% | [10]      |
| PDAC       | G12X             | 160-300 mg<br>QD | -   | -   | [11]      |



ORR: Objective Response Rate, DCR: Disease Control Rate

Table 4: Clinical Efficacy of RMC-6291 (Phase 1,

NCT05462717)

| Indication | Prior KRAS<br>G12C<br>Inhibitor | Dosing | ORR | DCR  | Reference |
|------------|---------------------------------|--------|-----|------|-----------|
| NSCLC      | Yes                             | -      | 50% | 100% | [3][4]    |
| NSCLC      | No                              | -      | 43% | 100% | [3][4]    |
| CRC        | No                              | -      | 40% | 80%  | [3]       |

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 5: Clinical Efficacy of RMC-9805 (Phase 1/1b,

NCT06040541)

| Indication | KRAS<br>Mutation | Dosing           | ORR | DCR | Reference |
|------------|------------------|------------------|-----|-----|-----------|
| PDAC       | G12D             | 1200 mg<br>daily | 30% | 80% | [12][13]  |
| NSCLC      | G12D             | 1200 mg QD       | 61% | 89% |           |

ORR: Objective Response Rate, DCR: Disease Control Rate

### **Experimental Protocols**

This section outlines the general methodologies for key experiments cited in the preclinical and clinical evaluation of RMC-6236, RMC-6291, and RMC-9805.

# **Cell Viability and Proliferation Assays**





Click to download full resolution via product page

Figure 2: Generalized Cell Viability Assay Workflow.



Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

#### Method:

- Cancer cell lines with specific RAS mutations are seeded in 96- or 384-well plates and allowed to adhere overnight.
- A serial dilution of the RMC inhibitor is added to the wells.
- Cells are incubated with the compound for a period of 5 days.
- CellTiter-Glo® luminescent cell viability assay reagent is added to the wells. This reagent
  lyses the cells and generates a luminescent signal proportional to the amount of ATP
  present, which is indicative of the number of metabolically active cells.
- The plates are incubated to stabilize the luminescent signal.
- Luminescence is measured using a plate reader.
- IC50 values are calculated by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## In Vivo Xenograft Studies





Click to download full resolution via product page

Figure 3: Generalized In Vivo Xenograft Study Workflow.

- Objective: To evaluate the anti-tumor efficacy and tolerability of the RMC inhibitors in a living organism.
- Method:



- Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
- Tumors are allowed to grow to a predetermined size.
- Mice are randomized into treatment and vehicle control groups.
- The RMC inhibitor is administered orally (e.g., once daily) at various dose levels.[14]
- Tumor volume is measured periodically using calipers.
- Animal body weight and overall health are monitored to assess tolerability.
- Efficacy is determined by comparing the tumor growth in the treated groups to the control group, often using modified Response Evaluation Criteria in Solid Tumors (mRECIST).[9]

#### Western Blotting for Phospho-ERK (pERK) Inhibition

- Objective: To assess the inhibition of downstream RAS pathway signaling.
- Method:
  - RAS-mutant cancer cells are treated with the RMC inhibitor for a specified time.
  - Cells are lysed to extract total protein.
  - Protein concentration is determined using a BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
  - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - The signal is detected using a chemiluminescent substrate and an imaging system.



 The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

#### **Biochemical RAS-RAF RBD Disruption Assay**

 Objective: To quantify the ability of the inhibitor to disrupt the interaction between RAS and its effector, RAF.

#### Method:

- This assay is typically performed using a technique like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).
- In an HTRF assay, recombinant GTP-loaded RAS and the RAS-binding domain (RBD) of RAF are labeled with donor and acceptor fluorophores.
- Binding of RAS to the RAF-RBD brings the fluorophores into proximity, resulting in a FRET signal.
- The RMC inhibitor, in the presence of CypA, is added to the reaction.
- Disruption of the RAS-RAF interaction by the tri-complex leads to a decrease in the FRET signal.
- The EC50 for disruption is calculated from a dose-response curve.

#### **Tri-Complex Formation Assay**

- Objective: To directly measure the formation of the inhibitor-CypA-RAS(ON) tri-complex.
- Method:
  - This can be assessed using techniques like a split-luciferase complementation assay in live cells.[10]
  - Cells are engineered to express RAS and CypA fused to two different fragments of luciferase.



- Addition of the RMC inhibitor induces the proximity of RAS and CypA, leading to the reconstitution of the luciferase enzyme and the generation of a luminescent signal.
- The intensity of the luminescent signal is proportional to the amount of tri-complex formed.
- Alternatively, biophysical methods like SPR can be used with recombinant proteins to measure the binding kinetics of the tri-complex formation.

#### Conclusion

The development of tri-complex RAS(ON) inhibitors by Revolution Medicines represents a significant advancement in the field of precision oncology. By targeting the active state of RAS through a novel mechanism of action, these compounds have demonstrated the potential to overcome the historical challenges of inhibiting this critical oncoprotein. The robust preclinical data and encouraging early clinical results for RMC-6236, RMC-6291, and RMC-9805 in cancers with a high unmet need underscore the promise of this innovative therapeutic strategy. Further clinical development will continue to define the role of these first-in-class inhibitors in the treatment of RAS-addicted cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS -PMC [pmc.ncbi.nlm.nih.gov]
- 3. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.ice-biosci.com [en.ice-biosci.com]



- 6. researchgate.net [researchgate.net]
- 7. revmed.com [revmed.com]
- 8. revmed.com [revmed.com]
- 9. Revolution Medicines Reports Preclinical Tumor Regressions Induced by First-in-Class KRAS-G12D(ON) Inhibitors | Revolution Medicines [ir.revmed.com]
- 10. Pharmacological restoration of GTP hydrolysis by mutant RAS PMC [pmc.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. onclive.com [onclive.com]
- 13. Revolution Medicines Presents Initial Data from RMC-9805 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
- 14. revmed.com [revmed.com]
- To cite this document: BenchChem. [The Tri-Complex Mechanism: A Novel Approach to Inhibit the RAS Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411545#rmc-3943-ras-pathway-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com